molecular formula C15H16O3S B2882225 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene CAS No. 28611-88-3

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

Cat. No. B2882225
CAS RN: 28611-88-3
M. Wt: 276.35
InChI Key: UIOLSJWGDAXBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene is an organic compound with the linear formula C15H16O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methyl group and a (2-phenoxyethyl)sulfonyl group attached . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an R group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzene and its derivatives are known to undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Fuel Cell Applications

  • Proton Exchange Membrane : Sulfonated poly(ether sulfone)s, synthesized using derivatives related to 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene, have been developed for fuel cell applications. These polymers exhibit efficient proton conduction, crucial for fuel cell efficiency (Matsumoto, Higashihara, & Ueda, 2009).

Luminescent Materials

  • Green Fluorophore Development : Derivatives of benzene, such as this compound, are used to create green fluorophores with high fluorescence emission, photostability, and large Stokes shifts. These are vital for imaging applications and displays (Beppu, Tomiguchi, Masuhara, Pu, Katagiri, & Others, 2015).

Organic Synthesis

  • Formylation of Benzenes : A method for the direct and mild formylation of benzenes, using derivatives similar to this compound, has been developed. This process is essential in organic synthesis for modifying benzene structures (Ohsawa, Yoshida, & Doi, 2013).

Chemiluminescence Studies

  • Chemiluminescent Compounds : Certain benzene derivatives, including ones related to this compound, have been studied for their chemiluminescent properties, which are useful in analytical chemistry and biological imaging (Krzymiński, Ożóg, Malecha, Roshal, Wróblewska, Zadykowicz, & Błażejowski, 2011).

Membrane Technology

  • Ion Exchange Membranes : Research on fluorinated sulfonated poly(arylene ether)s, which are related to the compound , has shown their potential in creating highly conducting and stable proton exchange membranes. This is particularly relevant in the field of energy, such as in fuel cells (Kim, Park, & Lee, 2020).

Environmental Chemistry

  • Contaminant Analysis : The compound has been identified in environmental extracts, demonstrating its relevance in studying pollution and environmental contamination (Krock & Wilkins, 1996).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, using appropriate safety measures.

properties

IUPAC Name

1-methyl-4-(2-phenoxyethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLSJWGDAXBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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